Tmndga

描述

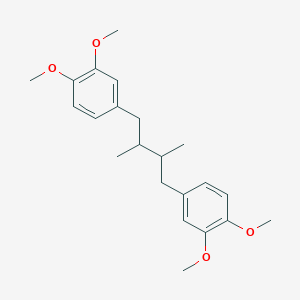

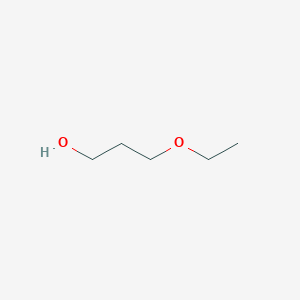

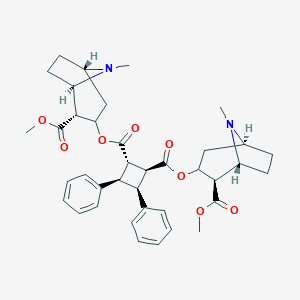

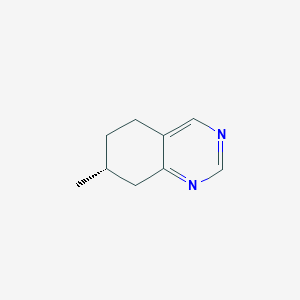

tetra-O-methyl nordihydroguaiaretic acid is a natural product found in Schisandra propinqua and Schisandra rubriflora with data available.

科学研究应用

抗氧化特性

研究表明,替拉米普罗考表现出抗氧化特性,特别是在过氧化氢诱导的细胞毒性方面。已发现它可以抑制活性氧物质引起的细胞毒性作用,表明它具有作为抗氧化应激保护剂的潜力 .

抗病毒活性

替拉米普罗考:已被证明在治疗与流感病毒感染相关的症状(如肺炎)方面具有潜在益处。其抗病毒活性与其抗氧化特性相结合,表明它可能是管理病毒感染及其相关并发症的宝贵药物 .

肿瘤学:高级别神经胶质瘤的治疗

在肿瘤学中,替拉米普罗考已被研究其在治疗复发性高级别神经胶质瘤(一种脑肿瘤)中的有效性。它是一种全局转录抑制剂,影响细胞分裂、凋亡、耐药性和缺氧条件下的放射抵抗。临床试验已经探索了它作为治疗这种侵袭性癌症的新方法 .

癌症联合疗法

替拉米普罗考与其他药物(如mTOR抑制剂)的联合使用已在癌症治疗中进行了研究,以增强抗增殖作用。研究表明,这种联合疗法可能在子宫内膜癌以及其他类型的癌症治疗中提供更好的结果 .

作用机制

Target of Action

Terameprocol, also known as Tmndga or FW 358.2, primarily targets Survivin and Cyclin-dependent kinase 1 (CDK1) . These proteins play crucial roles in cell division and apoptosis prevention .

Mode of Action

Terameprocol selectively inhibits Specificity Protein 1 (Sp1)-regulated proteins , including CDK1, Survivin, and VEGF . This interaction results in the potential inhibition of the cell cycle, triggering apoptosis, and decreasing angiogenesis .

Biochemical Pathways

Terameprocol affects the PI3K/AKT/mTOR pathway , which is commonly associated with oncogenic PIK3CA mutations . The compound’s action on this pathway results in the downregulation of Insulin-like Growth Factor Binding Protein 2 (IGFBP2) , a key anti-apoptotic regulator .

Result of Action

Terameprocol’s action results in the suppression of cell growth and induction of apoptosis . In clinical studies, it has shown potential antiproliferative effects against endometrial cancer cells and has been investigated for the treatment of brain and central nervous system tumors .

Action Environment

The efficacy and stability of Terameprocol can be influenced by various environmental factors. For instance, the presence of PIK3CA and IGFBP2 aberrations may warrant further clinical studies of this drug combination in patients with endometrial cancer . Additionally, the compound’s action can be affected by the hypoxic environment of tumor cells .

安全和危害

Terameprocol was generally well tolerated at 1700 mg/day. Hypoxia and interstitial nephritis were noted at 2200 mg/day . A good safety and efficacy profile has also been observed with the intratumoral and intravaginal administration of terameprocol in patients with head and neck or squamous cell carcinoma and in patients with cervical dysplasia, respectively .

未来方向

This phase I study defined the toxicity of terameprocol, determined that enzyme-inducing antiseizure drugs (EIASDs) do not affect its pharmacokinetics, and identified 1700 mg/day as the dose for future studies . Preclinical and human data suggest that this novel transcription inhibitor is worthy of further study . The long-term stability noted in some patients and the lack of associated myelosuppression suggest that terameprocol could be safely combined with radiation and temozolomide in newly diagnosed high-grade gliomas .

属性

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQFDHFZSMXRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972502 | |

| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5701-82-6 | |

| Record name | Tetra-O-methyl nordihydroguaiaretic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5701-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethoxynordihydroguaiaretic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005701826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldihydroguaiaretic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(2,3-Dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)